molecular formula C5H9ClO3S B2981328 3-Methoxycyclobutane-1-sulfonyl chloride CAS No. 2580214-49-7

3-Methoxycyclobutane-1-sulfonyl chloride

Cat. No. B2981328
CAS RN: 2580214-49-7
M. Wt: 184.63
InChI Key: ARMXMIZENNFZFC-URHBZAFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1696587-88-8 . It has a molecular weight of 184.64 . The IUPAC name for this compound is 3-methoxycyclobutane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-Methoxycyclobutane-1-sulfonyl chloride is 1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Sulfonyl chlorides, such as 3-Methoxycyclobutane-1-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Scientific Research Applications

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, a category to which 3-Methoxycyclobutane-1-sulfonyl chloride belongs, has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. This technique enables the preparation of oxazolidinones with high enantiopurity, demonstrating the utility of sulfonyl chloride derivatives in solid-phase organic synthesis for producing compounds with potential antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Catalytic Decarboxylative Radical Sulfonylation

In a groundbreaking study, sulfones, which are crucial in pharmaceuticals and agrochemicals, were synthesized through decarboxylative radical sulfonylation using sulfinates. This process demonstrates an innovative application of sulfonyl chloride derivatives in forming sulfonyl bonds under mild conditions, highlighting their importance in the synthesis of complex molecules with broad substrate scope and functional group compatibility (He et al., 2020).

Sulfonation in Organometallic Series

Research into the behavior of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents revealed that 3-Methoxycyclobutane-1-sulfonyl chloride could play a significant role in the formation of 4-sila-1,4-butanesultones. This study underscores the reagent's versatility in organometallic chemistry, particularly in sulfonation reactions that lead to compounds with unique structural and electronic properties (Dubac, Mazerolles, Lesbre, & Joly, 1970).

Ionic Liquid for the Synthesis of Fused Dihydropyrimidinones

1-Sulfopyridinium chloride, related to 3-Methoxycyclobutane-1-sulfonyl chloride, was shown to be an efficient and recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This highlights the potential of sulfonyl chloride derivatives in green chemistry, offering environmentally friendly alternatives for organic synthesis (Velpula et al., 2015).

properties

IUPAC Name

3-methoxycyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMXMIZENNFZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclobutane-1-sulfonyl chloride

CAS RN

2580214-49-7
Record name rac-(1r,3r)-3-methoxycyclobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.